molecular formula C12H15N5O4S B5960880 4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine

4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine

Cat. No.: B5960880
M. Wt: 325.35 g/mol
InChI Key: QPLKOKWXUJLIOL-UHFFFAOYSA-N
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Description

4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxy-3-nitrobenzaldehyde with sodium azide in the presence of a suitable catalyst.

    Sulfonylation: The resulting tetrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent.

    Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonyl and tetrazole groups.

Mechanism of Action

The mechanism of action of 4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the tetrazole moiety can mimic the structure of carboxylate groups, allowing it to bind to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine
  • **4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}pyrrolidine
  • **4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}thiomorpholine

Uniqueness

4-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties such as solubility and stability. Additionally, the combination of the sulfonyl and tetrazole groups provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

4-[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-20-12-3-2-10(8-11(12)17-9-13-14-15-17)22(18,19)16-4-6-21-7-5-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLKOKWXUJLIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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